molecular formula C27H24ClN3O5S B2550276 2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate CAS No. 311814-42-3

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate

Cat. No.: B2550276
CAS No.: 311814-42-3
M. Wt: 538.02
InChI Key: OWHPSAXUEKGEHN-UHFFFAOYSA-M
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Description

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate is a complex organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of benzylamine, diphenylamine, and phenyl isothiocyanate in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. Additionally, the use of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the industrial production more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases.

    Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: These compounds share structural similarities with thiadiazoles and have similar biological activities.

    Phenylthiazoles: These compounds also contain sulfur and nitrogen atoms in a heterocyclic ring and have comparable chemical properties.

    Diphenylamine derivatives: These compounds have similar aromatic structures and can undergo similar chemical reactions.

Uniqueness

2-Benzyl-5-(diphenylamino)-3-phenyl-1,2,4-thiadiazol-2-ium perchlorate hydrate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-N,N,3-triphenyl-1,2,4-thiadiazol-2-ium-5-amine;perchlorate;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22N3S.ClHO4.H2O/c1-5-13-22(14-6-1)21-29-26(23-15-7-2-8-16-23)28-27(31-29)30(24-17-9-3-10-18-24)25-19-11-4-12-20-25;2-1(3,4)5;/h1-20H,21H2;(H,2,3,4,5);1H2/q+1;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWHPSAXUEKGEHN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C[N+]2=C(N=C(S2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5.O.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

538.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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